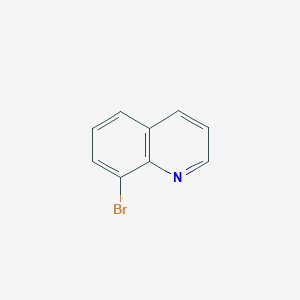

8-Bromoquinoline

Overview

Description

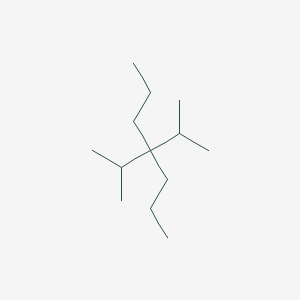

8-Bromoquinoline is a quinolone derivative. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators and in various industrial processes. Its molecule bears a pyridyl group. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives.

Scientific Research Applications

Synthesis and Coordination Behaviour : 8-Bromoquinoline reacts with zincated cyclopentadienyl derivatives to yield metal complexes. These complexes show solvatochromism and have been investigated in detail through spectroscopy and crystal structure determination (Enders, Kohl, & Pritzkow, 2001).

Photoremovable Protecting Group for Physiological Use : 8-Bromo-7-hydroxyquinoline (BHQ) is used as a photoremovable protecting group. It is efficiently photolyzed to release carboxylates, phosphates, and diols, which are functional groups found in bioactive molecules such as neurotransmitters and drugs. BHQ is stable in the dark, water-soluble, and exhibits low fluorescence levels (Zhu, Pavlos, Toscano, & Dore, 2006).

Antimicrobial Evaluation : A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives synthesized from 8-hydroxyquinoline showed significant in vitro antimicrobial activities, particularly against bacterial and fungal pathogens (Krishna, 2018).

Synthesis of Bis-8-Hydroxyquinolines : Bis-8-hydroxyquinolines, which have potential applications in coordination polymers, are synthesized via either an imination or a Suzuki-Miyaura coupling approach using bromoquinoline substrates (Vreese et al., 2017).

Pharmacology of 8-Aminoquinolines : Although slightly different, the study of 8-aminoquinolines offers insights into the broader category of quinolines. These compounds were synthesized for antimalarial activity and have shown effectiveness against various stages of the malaria parasite (Grewal, 1981).

Metallosupramolecular Chemistry : 8-Hydroxyquinoline, a derivative of quinoline, is a versatile ligand used in coordination chemistry for creating supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

Photolabile Protecting Group with Sensitivity to Multiphoton Excitation : Brominated hydroxyquinoline is used as a photolabile protecting group for carboxylic acids, demonstrating greater efficiency than other compounds and sensitivity to multiphoton-induced photolysis for in vivo use (Fedoryak & Dore, 2002).

Killing of Non-replicating Mycobacterium tuberculosis : 8-Hydroxyquinoline has shown bactericidal activity against non-replicating Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Darby & Nathan, 2010).

Palladium-catalyzed Microwave-assisted Amination : 8-Bromoquinolines have been used in the rapid synthesis of aminoquinolines through palladium-catalyzed aryl amination under microwave conditions, highlighting their utility in chemical synthesis (Wang, Magnin, & Hamann, 2003).

Brominated Hydroxyquinoline as a Photoremovable Protecting Group : 8-Bromo-7-hydroxyquinoline has been used as a photoremovable protecting group for carboxylic acids, exhibiting greater efficiency and sensitivity to multiphoton excitation than other similar groups, making it suitable for biological applications (Fedoryak & Dore, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes

Mode of Action

This compound undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . This suggests that it interacts with its targets through a heteroarylation reaction, leading to the formation of new compounds.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

8-Bromoquinoline interacts with various biomolecules in biochemical reactions. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives

Cellular Effects

Given its wide use in the synthesis of pharmaceutical reagents , it can be inferred that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. It is known to undergo direct heteroarylation reaction with various heteroaromatic compounds . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Properties

IUPAC Name |

8-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWNKSHCLTZKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168009 | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16567-18-3 | |

| Record name | 8-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)